molecular formula C16H13ClN2O B5711291 3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone

3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone

Cat. No. B5711291
M. Wt: 284.74 g/mol
InChI Key: JPOROBJXBYZNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is a chemical compound that has drawn significant attention from researchers due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that belongs to the class of quinazolinones.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. In addition, 3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been found to inhibit the growth of fungi by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to have various biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of fungi by disrupting their cell wall synthesis. Furthermore, 3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone in lab experiments is its potential to be developed into a new class of anticancer and antifungal drugs. The compound has also been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One of the directions is to develop more potent analogs of the compound that can be used in the treatment of cancer, fungal infections, and inflammatory diseases. Another direction is to investigate the mechanism of action of the compound in more detail to gain a better understanding of its potential applications in the field of medicinal chemistry. Furthermore, future research can focus on improving the solubility of the compound in water to facilitate its administration in vivo.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-chloroaniline with 4-methylene-1,2,3,4-tetrahydroquinoline in the presence of a catalyst such as copper (II) sulfate pentahydrate. The reaction is carried out in an appropriate solvent such as ethanol or acetic acid under reflux conditions for several hours until the desired product is obtained. Other methods include the use of different amines and aldehydes to produce various analogs of 3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone.

Scientific Research Applications

3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has shown potential applications in the field of medicinal chemistry. It has been reported to possess antitumor, antifungal, and anti-inflammatory activities. The compound has also been found to have an inhibitory effect on the growth of cancer cells, making it a promising candidate for the development of anticancer drugs. Furthermore, 3-(3-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to have antifungal activity against various strains of fungi, making it a potential candidate for the development of antifungal drugs.

properties

IUPAC Name

3-(3-chlorophenyl)-7-methyl-4-methylidene-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-6-7-14-11(2)19(16(20)18-15(14)8-10)13-5-3-4-12(17)9-13/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOROBJXBYZNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C)N(C(=O)N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-7-methyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one

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